molecular formula C10H8BrNO2 B1415551 3-Bromo-2-cyano-5-methylphenylacetic acid CAS No. 1805249-01-7

3-Bromo-2-cyano-5-methylphenylacetic acid

Cat. No.: B1415551
CAS No.: 1805249-01-7
M. Wt: 254.08 g/mol
InChI Key: IHQJCOMSFDMELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyano-5-methylphenylacetic acid is an organic compound that belongs to the family of aromatic compounds. It has a molecular formula of C11H8BrNO2 and a molecular weight of 254.08 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenylacetic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-5-methylphenylacetic acid typically involves the bromination of 2-cyano-5-methylphenylacetic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-5-methylphenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

3-Bromo-2-cyano-5-methylphenylacetic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its cyano group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-cyano-2-methylphenylacetic acid
  • 2-Bromo-4-cyano-6-methylphenylacetic acid
  • 4-Bromo-3-cyano-5-methylphenylacetic acid

Uniqueness

3-Bromo-2-cyano-5-methylphenylacetic acid is unique due to the specific positioning of the bromine, cyano, and methyl groups on the phenylacetic acid core. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(3-bromo-2-cyano-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-2-7(4-10(13)14)8(5-12)9(11)3-6/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQJCOMSFDMELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 2
3-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 3
3-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 4
3-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-cyano-5-methylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.